6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves a two-step process. It is derived from 4-(4-tert-butylphenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile . The title compound has been characterized using NMR, MS, and its X-ray structure .
Physical And Chemical Properties Analysis
- Precautionary Statements : P264 (Wash hands thoroughly), P270 (Do not eat, drink, or smoke), P280 (Wear protective gloves/eye protection), P301 + P312 + P330 (If swallowed, call a poison center, rinse mouth), P302 + P352 + P312 (If on skin, wash with plenty of soap and water, call a poison center), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place, store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .
Scientific Research Applications
Pharmaceutical Chemistry
Application
“6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and its related compounds have been studied for their antiproliferative activity . These compounds have shown potential in inhibiting the growth of various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer .
Method of Application
The compounds were synthesized via reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The activity of the molecules was influenced by substituents in the pyridine ring 5- and 6-positions .
Results
The research showed that 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile and 2-oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile slightly inhibited the growth of leukemia (with a tendency to a greater degree for K-562 and SR), brain cancer (with a tendency to a greater degree for SNB-75), prostate cancer (with a tendency to a greater degree of PC-3), and breast cancer cell lines (with a tendency to a greater degree for MCF-7) .
Prion Disease Therapeutics
Application
Dicyanopyridine derivatives, which include “6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile”, have been studied for their potential as prion disease therapeutics .
Method of Application
The compounds are synthesized and then tested for their ability to inhibit the formation of prions .
Results
While specific results were not provided, the research indicates that these compounds have potential in the treatment of prion diseases .
Adenosine A2B Receptor Agonists
Application
Dicyanopyridine derivatives have also been studied for their potential as adenosine A2B receptor agonists .
Method of Application
The compounds are synthesized and then tested for their ability to bind to and activate the adenosine A2B receptor .
Results
While specific results were not provided, the research indicates that these compounds have potential in this area .
Antibacterial Agents
Application
Dicyanopyridine derivatives have been studied for their potential as antibacterial agents .
Method of Application
The compounds are synthesized and then tested for their ability to inhibit the growth of bacteria .
Results
While specific results were not provided, the research indicates that these compounds have potential as antibacterial agents .
Cardiac Disease Treatment
Application
Dicyanopyridine derivatives, including “6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile”, have been studied for their potential use in the treatment and prevention of cardiac diseases .
Method of Application
The compounds are synthesized and then tested for their ability to treat and prevent cardiac diseases .
Results
Hepatitis B Virus Treatment
Application
Dicyanopyridine derivatives have also been studied for their potential use in the treatment of hepatitis B virus .
Method of Application
The compounds are synthesized and then tested for their ability to treat hepatitis B virus .
properties
IUPAC Name |
6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRGMRVSJVMBMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513578 |
Source
|
Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
4138-19-6 |
Source
|
Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.